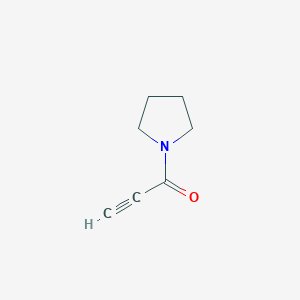

1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKXYIJIPTPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320285 | |

| Record name | 1-propioloylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82038-67-3 | |

| Record name | NSC357155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propioloylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a valuable ynamide building block in organic synthesis. The document details two robust and widely applicable methods for its preparation: the acylation of pyrrolidine using propioloyl chloride and the direct coupling of propiolic acid with pyrrolidine mediated by a carbodiimide reagent. This guide includes detailed experimental protocols, tabulated quantitative data for key reagents, and logical workflow diagrams to facilitate replication and adaptation in a research and development setting.

Introduction

This compound is a member of the ynamide family of compounds, which are characterized by a nitrogen atom attached to an acetylenic carbon. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity. Ynamides serve as versatile intermediates for the synthesis of complex nitrogen-containing heterocycles and are incorporated into various biologically active molecules. The synthesis of this compound from readily available starting materials like pyrrolidine and propiolic acid is a fundamental transformation for researchers exploring the applications of this chemical scaffold.

Synthesis Pathways

Two primary and reliable methods for the synthesis of this compound are presented below. These methods are based on standard and well-established organic chemistry transformations for amide bond formation.

Pathway 1: Acylation of Pyrrolidine with Propioloyl Chloride

This is a classic and efficient method for forming the amide bond. It involves a two-step process: the conversion of propiolic acid to the more reactive propioloyl chloride, followed by its reaction with pyrrolidine in the presence of a base to neutralize the HCl byproduct.

Caption: Acylation of Pyrrolidine with Propioloyl Chloride.

Pathway 2: Direct Coupling of Propiolic Acid and Pyrrolidine

This pathway utilizes a coupling agent, such as a carbodiimide, to activate the carboxylic acid of propiolic acid, allowing for direct reaction with pyrrolidine. This method avoids the need to handle the often-unstable acid chloride. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and reduce side reactions.

Caption: Direct Coupling of Propiolic Acid and Pyrrolidine.

Quantitative Data

The following tables summarize the key quantitative data for the reagents used in the proposed synthesis pathways.

Table 1: Properties of Key Reactants

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) |

| Propiolic Acid | Prop-2-ynoic acid | C₃H₂O₂ | 70.05 |

| Pyrrolidine | Pyrrolidine | C₄H₉N | 71.12 |

| Thionyl Chloride | Thionyl dichloride | SOCl₂ | 118.97 |

| EDC Hydrochloride | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | C₈H₁₈ClN₃ | 191.70 |

| 1-Hydroxybenzotriazole | 1H-Benzotriazol-1-ol | C₆H₅N₃O | 135.13 |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N | 101.19 |

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is based on standard procedures for the acylation of amines with acid chlorides.

Step 1: Preparation of Propioloyl Chloride (in situ)

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propiolic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude propioloyl chloride is used immediately in the next step.

Step 2: Acylation of Pyrrolidine

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pyrrolidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude propioloyl chloride from Step 1 in the same anhydrous solvent and add it to the dropping funnel.

-

Add the propioloyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Direct Carbodiimide Coupling

This protocol is adapted from general amide coupling procedures using EDC and HOBt.[1][2]

-

To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add propiolic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

-

Add pyrrolidine (1.0 eq) to the reaction mixture. If starting from a salt of pyrrolidine, add a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent used and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Note: The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization Data (Predicted)

As no experimentally determined spectra for this compound were found in the searched literature, the following data are predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~3.5-3.7 (t, 2H, N-CH₂), ~3.3-3.5 (t, 2H, N-CH₂), ~2.9 (s, 1H, C≡C-H), ~1.8-2.0 (m, 4H, CH₂-CH₂) |

| ¹³C NMR | δ (ppm): ~150-155 (C=O), ~80-85 (C≡C-H), ~75-80 (C≡C-H), ~45-50 (N-CH₂), ~25-30 (CH₂-CH₂) |

| IR (Infrared) | ν (cm⁻¹): ~3300-3250 (C≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O amide stretch) |

| MS (Mass Spec.) | [M+H]⁺: Expected at m/z 124.0757 for C₇H₁₀NO⁺ |

Conclusion

The synthesis of this compound can be reliably achieved through at least two common and efficient synthetic methodologies. The choice between the acyl chloride and the direct coupling method will depend on the available reagents, scale of the reaction, and sensitivity of other functional groups if present in more complex substrates. The provided protocols and data serve as a robust starting point for researchers to synthesize and utilize this versatile ynamide in their scientific endeavors. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the target compound in high purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and Related Ynamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a representative member of the ynamide class of compounds. Due to a scarcity of experimental data for this specific molecule, this document leverages data from closely related analogues and the broader class of ynamides to provide a thorough understanding of its expected characteristics. Ynamides are an emerging class of reagents with a unique electronic structure, rendering them highly valuable in organic synthesis and of increasing interest in medicinal chemistry.[1][2] This guide details established synthetic protocols for ynamides, outlines their general chemical reactivity, and discusses their potential biological significance, providing a foundational resource for researchers in drug discovery and chemical synthesis.

Introduction to this compound and the Ynamide Scaffold

This compound belongs to the ynamide functional group, which is characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group, in this case, a carbonyl. This arrangement results in a unique electronic structure that balances stability with reactivity, making ynamides versatile building blocks in organic synthesis.[1][2][3] The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties. The propargyl group (prop-2-yn-1-yl) is also a key functional group in medicinal chemistry, known for its role in covalent inhibition and as a versatile handle for further chemical modification. Propargylamines, a related class of compounds, have shown a range of biological activities.[4][5]

While specific experimental data for this compound is limited in publicly accessible literature, its structural features suggest significant potential in the development of novel chemical entities. This guide will, therefore, draw upon the established chemistry of ynamides and related propargyl-containing molecules to provide a detailed profile.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem (CID 12464313)[6] |

| Molecular Weight | 123.15 g/mol | PubChem (CID 12464313)[6] |

| XLogP3 | -0.1 | PubChem (Computed)[6] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[6] |

| Rotatable Bond Count | 1 | PubChem (Computed)[6] |

| Exact Mass | 123.068413911 Da | PubChem (Computed)[6] |

| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed)[6] |

| Heavy Atom Count | 9 | PubChem (Computed)[6] |

| Physical Description | Expected to be a liquid at room temperature | Based on related compounds[7][8] |

| Solubility | Expected to be miscible with water and most organic solvents | Based on pyrrolidine properties[9] |

| Boiling Point (1-(Prop-2-yn-1-yl)pyrrolidine) | 135.4 °C at 760 mmHg | American Elements[7] |

| Density (1-(Prop-2-yn-1-yl)pyrrolidine) | 0.928 g/cm³ | American Elements[7] |

Synthesis and Experimental Protocols

The synthesis of ynamides like this compound is well-established in the chemical literature. Several robust methods have been developed, offering flexibility in substrate scope and reaction conditions.

Copper-Mediated Coupling of Amides with Alkynyl Halides

A common and effective method for the synthesis of ynamides is the copper-mediated coupling of an amide with an alkynyl bromide. This reaction typically proceeds at room temperature and can be performed on a gram scale.

Experimental Protocol:

-

To a solution of the amide (e.g., pyrrolidin-1-one) in a suitable solvent such as 1,4-dioxane, add a stoichiometric amount of copper(I) iodide (CuI).

-

The resulting mixture is stirred to form the copper-amide complex.

-

The alkynyl bromide (e.g., propargyl bromide) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by silica gel chromatography to yield the desired ynamide.

Elimination Reactions from Dihaloenamides

Another versatile approach involves the elimination of hydrogen halides from a dihaloenamide precursor. This method offers a modular route to a wide range of ynamides.

Experimental Protocol:

-

The synthesis begins with the preparation of a 1,2-dichloroenamide from an amide and trichloroethene.

-

The resulting dichloroenamide is then treated with a strong base, such as n-butyllithium or phenyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

-

This treatment results in an elimination reaction to form a lithium-amidoacetylide intermediate.

-

This intermediate can then be quenched with an electrophile (in this case, a proton source like water) to yield the terminal ynamide.

-

The reaction is worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

-

The organic extracts are dried, concentrated, and the product is purified by chromatography.

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the constituent chemical motifs are of significant interest in drug discovery.

-

Pyrrolidine Ring: As a privileged scaffold, the pyrrolidine ring is present in numerous bioactive compounds and is known to confer favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[9]

-

Propargyl Group: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation to other molecules. Furthermore, propargylamides and related compounds have been investigated for their potential as enzyme inhibitors and have shown promising antitumor and fungicidal activities.[5][10]

The combination of these two moieties in this compound suggests its potential as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Based on the hazard classifications for the closely related compound 1-(prop-2-yn-1-yl)pyrrolidin-2-one, this compound should be handled with care.[6] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant interest at the intersection of ynamide chemistry and medicinal chemistry. While specific experimental data for this compound remains elusive, this technical guide provides a robust framework for understanding its physicochemical properties, synthesis, and potential applications based on the well-established chemistry of the ynamide class and its constituent functional groups. The synthetic protocols detailed herein offer reliable pathways for its preparation, opening the door for further investigation into its chemical reactivity and biological activity. As the field of ynamide chemistry continues to expand, molecules such as this compound are poised to become valuable tools for both synthetic and medicinal chemists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-PROP-2-YNYL-PYRROLIDIN-2-ONE | 766-61-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO | CID 12464313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 [sigmaaldrich.com]

- 9. Synthesis of pyrrolo-pyrrolo-pyrazines via the Pd/C-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives | Semantic Scholar [semanticscholar.org]

- 10. 1-(Pyrrolidin-1-yl)prop-2-en-1-one | C7H11NO | CID 182055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one and the Broader Class of Ynamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity 1-(pyrrolidin-1-yl)prop-2-yn-1-one, a member of the ynamide class of compounds. Due to the limited availability of specific data for this exact molecule, this guide will also delve into the general synthesis, properties, and reactivity of ynamides, a versatile and increasingly important functional group in organic chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and its combination with the unique electronic properties of the ynamide functional group presents intriguing possibilities for the design of novel therapeutics. This document will serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development.

IUPAC Name and Structure of this compound

The systematic IUPAC name for the compound is This compound . The structure consists of a pyrrolidine ring where the nitrogen atom is acylated with a prop-2-ynoyl group. This functional group, characterized by a carbon-carbon triple bond adjacent to a carbonyl group attached to a nitrogen atom, is known as an ynamide.

Molecular Formula: C₇H₉NO

Molecular Weight: 123.15 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value |

| Physical State | Likely a liquid or low-melting solid at room temp. |

| Solubility | Soluble in a wide range of organic solvents. |

| Boiling Point | Expected to be relatively high due to polarity. |

| Stability | More stable than corresponding ynamines. |

| Reactivity | Susceptible to nucleophilic and electrophilic attack. |

Experimental Protocols: General Synthesis of Ynamides

While a specific protocol for this compound is not documented, ynamides are typically synthesized via several established methods. The most common approach involves the coupling of an amide with an alkyne. A plausible synthetic route for the target compound is the acylation of pyrrolidine with propynoic acid or its derivatives.

General Protocol for Ynamide Synthesis via Amide-Alkyne Coupling:

-

Materials:

-

Pyrrolidine

-

Propynoic acid

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve propynoic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve pyrrolidine (1.0 eq) and a base (1.2 eq) in the same anhydrous solvent.

-

Slowly add the pyrrolidine solution to the activated propynoic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ynamide.

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound could be confirmed using a combination of spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.6 ppm). A singlet for the acetylenic proton (around 2.0-3.0 ppm). |

| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne (around 70-90 ppm). A signal for the carbonyl carbon (around 160-170 ppm). Signals for the pyrrolidine carbons. |

| IR Spectroscopy | A characteristic C≡C stretching vibration (around 2100-2260 cm⁻¹). A strong C=O stretching vibration of the amide (around 1650-1680 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 123.15). Fragmentation patterns corresponding to the loss of CO and parts of the pyrrolidine ring. |

Reactivity and Potential Applications in Drug Development

Ynamides are versatile synthetic intermediates due to the unique electronic nature of the nitrogen-substituted alkyne. The nitrogen atom's lone pair of electrons can donate into the alkyne, making the β-carbon nucleophilic. This polarization allows for a variety of chemical transformations.

Potential Signaling Pathway Involvement:

While there is no direct evidence for the involvement of this compound in any specific signaling pathway, the pyrrolidine scaffold is present in numerous compounds that target a wide range of biological receptors and enzymes. For instance, pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), sodium-glucose cotransporter 2 (SGLT2), and as modulators of various central nervous system targets. The introduction of the reactive ynamide functionality could lead to novel covalent inhibitors or probes for studying these pathways.

Caption: Hypothetical interaction of an ynamide with a biological target.

Applications in Drug Discovery:

-

Covalent Inhibitors: The electrophilic nature of the α-carbon of the ynamide can be exploited for the design of covalent inhibitors that form a permanent bond with a nucleophilic residue in the active site of a target protein.

-

Bioorthogonal Chemistry: The alkyne functionality can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the labeling and tracking of biomolecules.

-

Scaffold for Library Synthesis: The versatile reactivity of ynamides makes them attractive starting materials for the synthesis of diverse libraries of compounds for high-throughput screening.

Conclusion

This compound represents an intriguing yet underexplored molecule at the intersection of pyrrolidine and ynamide chemistry. While specific data for this compound is scarce, the established synthetic methodologies and rich reactivity of the broader ynamide class provide a solid foundation for its future investigation. The unique combination of a prevalent pharmaceutical scaffold with a versatile functional group suggests that this and related compounds hold significant potential for the development of novel therapeutic agents and chemical probes. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in the field of drug discovery.

Spectral Data Analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the novel compound 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages spectral data from analogous compounds, specifically N-propargylamides and pyrrolidine derivatives, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. Detailed experimental protocols for the synthesis and spectral analysis of this class of compounds are also presented.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound, based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -N-CH₂ -CH₂- |

| ~3.4 | Triplet | 2H | -N-CH₂-CH₂ - |

| ~2.9 | Singlet | 1H | ≡C-H |

| ~1.9 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~78 | ≡C -H |

| ~75 | -C≡ C- |

| ~46 | -N-CH₂ - |

| ~26 | -N-CH₂-CH₂ - |

| ~24 | -CH₂-CH₂ -CH₂- |

Solvent: CDCl₃. The solvent peak at ~77 ppm can be used as a reference.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~2970-2850 | Medium | C-H Stretch (Aliphatic) |

| ~2110 | Medium, Sharp | C≡C Stretch |

| ~1650 | Strong | C=O Stretch (Amide) |

Sample Preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 95 | [M - CO]⁺ |

| 70 | [Pyrrolidine]⁺ |

| 55 | [C₄H₇]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound.

Synthesis Protocol: Amide Coupling

-

Reaction Setup: To a solution of propiolic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pyrrolidine (1 equivalent) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Film): If the compound is a liquid or a low-melting solid, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: For a volatile compound like this, Electron Ionization (EI) is a suitable method. The standard electron energy is 70 eV. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used, which would likely yield the protonated molecule [M+H]⁺ at m/z 124.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectral analysis and structure confirmation.

An In-depth Technical Guide on the Potential Biological Activity of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the potential biological activity, experimental evaluation, and synthesis of the novel compound 1-(Pyrrolidin-1-yl)prop-2-yn-1-one.

Executive Summary

This technical guide provides a detailed examination of the potential biological activities of the novel chemical entity, this compound. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally related molecules to forecast its pharmacological profile. The core structure combines a pyrrolidine ring, a common scaffold in numerous bioactive compounds, with a propiolamide functional group, a known Michael acceptor. This unique combination suggests the potential for covalent interactions with biological targets, indicating a likelihood of significant, albeit potentially cytotoxic, biological effects. This guide outlines the theoretical basis for its potential activities, proposes detailed experimental protocols for its synthesis and biological evaluation, and presents key information in a structured format to aid researchers in their exploration of this and similar molecules.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and central nervous system activities.[1][2] The propiolamide moiety, an α,β-unsaturated carbonyl system, is a reactive electrophile capable of undergoing Michael addition reactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][3] This reactivity can lead to the formation of stable covalent bonds, a mechanism of action for several targeted covalent inhibitors.[1]

The compound this compound integrates these two key features. Its potential for biological activity is therefore predicated on the synergistic or additive effects of the pyrrolidine scaffold and the reactive propiolamide group. This guide will explore the predicted biological activities, focusing on its potential as a covalent modifier of protein function and its associated cytotoxicity.

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound stems from its nature as a Michael acceptor.[4] This reactivity suggests that the compound could act as a covalent inhibitor of enzymes or other proteins that possess a reactive nucleophilic residue, such as cysteine, in or near a binding pocket.

Potential as a Covalent Enzyme Inhibitor

The propiolamide functional group can react with thiol groups of cysteine residues via a Michael addition mechanism.[1][3] This covalent modification can lead to irreversible inhibition of enzyme activity. The specificity of this interaction would be determined by the binding affinity of the entire molecule to the target protein, which is influenced by the pyrrolidine scaffold.

dot

Caption: Predicted Mechanism of Covalent Inhibition.

Potential Cytotoxicity

The same reactivity that confers potential therapeutic activity can also lead to off-target effects and cytotoxicity.[5] Indiscriminate reaction with cellular thiols, such as glutathione or cysteine residues on numerous proteins, can disrupt cellular redox balance and homeostasis, leading to cell death. Therefore, a thorough evaluation of cytotoxicity is essential.

dot

Caption: Potential Pathway to Cytotoxicity.

Quantitative Data Summary

As there is no specific experimental data for this compound, the following table presents hypothetical data based on the expected activities of similar compounds. This is for illustrative purposes and would need to be determined experimentally.

| Assay Type | Cell Line | Parameter | Hypothetical Value | Reference Compound | Ref. Value |

| Cytotoxicity | A549 | IC₅₀ | 15 µM | Doxorubicin | 0.5 µM |

| Enzyme Inhibition | Kinase X | IC₅₀ | 2 µM | Staurosporine | 0.01 µM |

| Michael Acceptor Assay | N/A | k₂ | 50 M⁻¹s⁻¹ | Acrylamide | 10 M⁻¹s⁻¹ |

Detailed Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is based on the general synthesis of amides from acid chlorides and amines.[6][7]

Materials:

-

Propioloyl chloride

-

Pyrrolidine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add propioloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

dot

Caption: Synthetic Workflow for the Target Compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[8][9][10]

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Michael Acceptor Assay

This assay measures the reactivity of the compound with a model thiol, such as glutathione (GSH).

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the test compound and GSH in phosphate buffer.

-

Initiate the reaction by mixing the test compound and GSH solutions at a defined concentration.

-

At various time points, take an aliquot of the reaction mixture and add it to a solution of DTNB.

-

Measure the absorbance at 412 nm. The decrease in free GSH concentration over time is proportional to the rate of the Michael addition reaction.

-

Calculate the second-order rate constant (k₂) for the reaction.

Conclusion

While this compound is a novel compound with no currently available biological data, its chemical structure suggests a high potential for significant biological activity. The presence of the pyrrolidine scaffold provides a framework for potential interactions with various biological targets, while the propiolamide group introduces the possibility of covalent modification through Michael addition. This dual nature makes it an intriguing candidate for further investigation, particularly in the context of developing covalent inhibitors. However, the inherent reactivity also flags a high potential for cytotoxicity, which must be carefully evaluated. The experimental protocols provided in this guide offer a roadmap for the synthesis and comprehensive biological characterization of this and similar molecules. Future research should focus on elucidating its specific cellular targets and understanding the structure-activity relationships that govern its potency and selectivity.

References

- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]

- 5. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Mechanism of Action Speculation for 1-(Pyrrolidin-1-yl)prop-2-yn-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a speculative yet in-depth technical guide on the potential mechanism of action of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one. Due to the current absence of specific published research on the biological activity of this compound, this guide leverages established principles of medicinal chemistry and pharmacology to hypothesize its mode of interaction with biological systems. The core of this speculation centers on the electrophilic nature of the propargyl amide moiety, suggesting a high probability of covalent inhibition of specific biological targets. This guide outlines a potential mechanism, proposes a hypothetical experimental workflow for its investigation, and provides visual representations of these concepts.

Introduction: The Propargyl Amide Moiety as a Covalent Warhead

The chemical structure of this compound features a terminal alkyne conjugated to an amide, forming a propargyl amide group. This functional group is a well-recognized electrophilic "warhead" in medicinal chemistry. The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the terminal carbon susceptible to nucleophilic attack. This reactivity profile is the basis for the speculation that this compound acts as a covalent inhibitor.

Covalent inhibitors form a stable, irreversible bond with their biological target, often a specific amino acid residue within an enzyme's active site. This mode of action can lead to prolonged and potent inhibition, offering potential advantages in terms of drug efficacy and duration of action.

Speculated Mechanism of Action: Covalent Inhibition via Michael Addition

The most probable mechanism of action for this compound is the irreversible inhibition of a target protein through a Michael addition reaction. Nucleophilic residues, such as cysteine (thiol group), serine (hydroxyl group), or lysine (amino group), present in the active or allosteric site of a target protein, could act as the Michael donor.

The proposed sequence of events is as follows:

-

Initial Binding: The compound first forms a non-covalent interaction with the target protein, positioning the propargyl amide group in proximity to a nucleophilic residue.

-

Nucleophilic Attack: The nucleophilic side chain of an amino acid attacks the terminal carbon of the alkyne.

-

Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the protein's function.

This covalent modification would disrupt the protein's catalytic activity or its ability to participate in essential biological pathways.

Data Presentation

As of the date of this document, there is no publicly available quantitative data (e.g., IC50, Ki) on the biological activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

| Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-based Potency (EC50, µM) | Reference |

| Hypothetical Target A | Enzyme Inhibition | ||||

| Hypothetical Target B | Receptor Binding |

Proposed Experimental Protocols

To investigate the speculated mechanism of action, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential in elucidating the biological activity of this compound.

General Screening for Biological Activity

-

Objective: To identify the general biological effects of the compound.

-

Methodology: A broad panel of cell-based assays representing various signaling pathways and cellular processes should be employed. This could include assays for cell viability, apoptosis, cell cycle progression, and reporter gene assays for key transcription factors. High-content screening could provide valuable initial insights into the compound's phenotypic effects.

Target Identification

-

Objective: To identify the specific protein target(s) of the compound.

-

Methodology:

-

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify enzyme classes that are targeted by the compound. A probe structurally similar to this compound but with a reporter tag (e.g., biotin or a fluorophore) would be synthesized. This probe would be incubated with cell lysates or live cells, and the labeled proteins would be identified by mass spectrometry.

-

Affinity Chromatography: The compound could be immobilized on a solid support to create an affinity matrix. This matrix would be used to capture binding partners from cell lysates, which would then be identified by mass spectrometry.

-

Validation of Covalent Inhibition

-

Objective: To confirm the covalent nature of the interaction between the compound and its target.

-

Methodology:

-

Mass Spectrometry: The purified target protein would be incubated with the compound, and the resulting protein-compound adduct would be analyzed by mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of the compound would confirm covalent binding. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that is modified.

-

Washout Experiments: In a functional assay, if the inhibitory effect of the compound persists after its removal from the assay medium, it suggests an irreversible (covalent) mode of inhibition.

-

Competition Assays: Pre-incubation of the target protein with a known reversible inhibitor should prevent the covalent labeling by this compound if they share the same binding site.

-

Visualizations

Signaling Pathway Diagram

Caption: Speculated covalent inhibition pathway of this compound.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a mechanism of action based on covalent inhibition. The propargyl amide moiety is a potent electrophile capable of reacting with nucleophilic residues in target proteins. The proposed experimental workflow provides a roadmap for future research to elucidate its specific biological targets and validate this hypothesized mechanism. The identification of its targets could unveil novel therapeutic opportunities and provide a valuable chemical tool for studying complex biological processes. Further investigation into this and structurally related compounds is warranted to explore their potential in drug discovery and chemical biology.

The Ascendant Role of Pyrrolidine-Containing Alkynes in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules, both natural and synthetic.[1][2][3][4][5][6] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, act as a chiral scaffold, and introduce conformational rigidity, have rendered it a privileged motif in medicinal chemistry.[6][7] The strategic incorporation of an alkyne functional group onto the pyrrolidine scaffold further enhances its utility, providing a versatile handle for bioorthogonal chemistry, such as "click" reactions, and enabling the exploration of novel chemical space in the quest for potent and selective therapeutic agents.[8] This technical guide provides a comprehensive review of the synthesis, biological activity, and experimental protocols related to pyrrolidine-containing alkynes, with a focus on their applications in drug discovery and development.

Synthetic Strategies for Pyrrolidine-Containing Alkynes

The construction of the pyrrolidine ring functionalized with an alkyne moiety can be achieved through various synthetic routes. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor already bearing an alkyne group.

A prevalent strategy involves the utilization of chiral pool starting materials, such as proline and 4-hydroxyproline, which provide a straightforward entry to enantiomerically pure pyrrolidine derivatives.[9][10] For instance, the propargylation of N-protected prolinol can furnish the desired N-propargyl pyrrolidine. Another powerful approach is the intramolecular cyclization of amine-tethered alkynes.[4][8] This can be catalyzed by various transition metals, such as copper or silver, to afford substituted pyrrolidines with good regioselectivity.[4][8] Furthermore, multicomponent reactions offer an efficient means to construct complex pyrrolidine scaffolds in a single step.[11]

A generalized synthetic pathway for the preparation of pyrrolidine-containing alkynes from an acyclic amino-alkyne precursor is depicted below.

Biological Activities and Therapeutic Potential

Pyrrolidine-containing alkynes have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. Their ability to interact with diverse biological targets, including enzymes and receptors, underscores their therapeutic potential.

Anticancer Activity

Several studies have highlighted the potent antiproliferative effects of pyrrolidine derivatives. For instance, certain polysubstituted pyrrolidines have shown significant inhibitory effects against a panel of cancer cell lines, with IC50 values in the low micromolar range.[12][13] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[13]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine 3h | 10 cancer cell lines | 2.9 - 16 | [12][13] |

| Pyrrolidine 3k | 10 cancer cell lines | 2.9 - 16 | [12][13] |

| Spiropyrrolidine-thiazolo-oxindole 43a | HepG2 | 0.85 ± 0.20 | [3] |

| Spiropyrrolidine-thiazolo-oxindole 43b | HepG2 | 0.80 ± 0.10 | [3] |

| Copper complex 37a | SW480 | 0.99 ± 0.09 | [3] |

Enzyme Inhibition

The pyrrolidine scaffold is a key component of many enzyme inhibitors. Pyrrolidine-containing compounds have been shown to effectively inhibit enzymes such as α-amylase, α-glucosidase, dipeptidyl peptidase-IV (DPP-IV), acetylcholinesterase (AChE), and carbonic anhydrases (CAs), which are implicated in diabetes, neurodegenerative diseases, and other pathological conditions.[1][2][3][14][15]

| Compound | Target Enzyme | IC50 / Ki | Reference |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [1][14] |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [1][14] |

| Compound 23d | DPP-IV | 11.32 ± 1.59 µM | [2][3] |

| Compound 45a | AChE | 69.07 ± 10.99 µM | [2][3] |

| Compound 3b | hCA I | 17.61 ± 3.58 nM (Ki) | [15] |

| Compound 3b | hCA II | 5.14 ± 0.61 nM (Ki) | [15] |

| Boronic acid derivative 21 | Autotaxin | 35 nM | [16] |

| Boronic acid derivative 3k | Autotaxin | 50 nM | [16] |

Antimicrobial and Antiviral Activity

The pyrrolidine nucleus is also found in compounds with significant antimicrobial and antiviral properties. For example, anisomycin, a naturally occurring pyrrolidine alkaloid, is known to inhibit bacterial protein synthesis.[2] Other synthetic pyrrolidine derivatives have demonstrated activity against various bacterial and fungal strains.[15][17]

| Compound | Organism | MIC (µg/mL) | Reference |

| 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 | [17] |

| 3AP, 3IP | Enterococcus faecalis | 0.025 | [17] |

| 3CP | Mycobacterium tuberculosis | 6.25 | [17] |

| Compounds 6a-6c | Mycobacterium tuberculosis | 15.62 | [15] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of pyrrolidine-containing alkynes. Below are representative protocols for key experimental techniques cited in the literature.

General Procedure for the Synthesis of Pyrrolidine Chalcone Derivatives

A common synthetic route to pyrrolidine-containing chalcones involves the condensation of an appropriate aldehyde with a diazotized 4-amino acetophenone coupled to pyrrolidine.[17]

-

Diazotization: 4-amino acetophenone is dissolved in a suitable acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the temperature.

-

Coupling: The diazotized solution is then added to a solution of pyrrolidine in an alkaline medium.

-

Condensation: The resulting intermediate is condensed with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

-

Purification: The final product is typically purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[5]

In Vitro Enzyme Inhibition Assay (α-Amylase)

The inhibitory activity of compounds against α-amylase can be determined by measuring the amount of maltose produced from starch.[1][14]

-

Pre-incubation: The test compound is pre-incubated with the α-amylase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.9) at a specific temperature (e.g., 37 °C) for a defined period.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a starch solution.

-

Incubation: The reaction mixture is incubated for a specific time at the optimal temperature.

-

Termination of Reaction: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: The mixture is heated in a boiling water bath, followed by cooling.

-

Measurement: The absorbance of the resulting colored solution is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control.

Signaling Pathways

While specific signaling pathways for many novel pyrrolidine-containing alkynes are still under investigation, some related pyrrolidine derivatives have been shown to modulate key cellular pathways. For example, the anticancer effects of some pyrrolidines are mediated through the induction of apoptosis, which can involve the activation of caspase cascades and the regulation of Bcl-2 family proteins.[13] In the context of diabetes, α-amylase and α-glucosidase inhibitors reduce postprandial hyperglycemia by delaying carbohydrate digestion. The inhibition of DPP-IV enhances the levels of incretin hormones, which in turn stimulate insulin secretion.[2][3]

Conclusion

Pyrrolidine-containing alkynes represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the synthetic tractability of the pyrrolidine scaffold and the utility of the alkyne handle, make them attractive starting points for the development of novel therapeutics. Further exploration of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties will be crucial in translating their therapeutic potential into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the innovative design and synthesis of pyrrolidine-based drug candidates.

References

- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 12. synthesis-and-biological-evaluation-of-substituted-pyrrolidines-and-pyrroles-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]

- 13. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

Technical Guide: Solubility of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrrolidin-1-yl)prop-2-yn-1-one is a chemical compound of interest in organic synthesis and potentially in drug discovery, given the prevalence of the pyrrolidine and propargyl moieties in bioactive molecules. Understanding its solubility in various organic solvents is a critical first step in its application, from reaction optimization and purification to formulation and biological screening.

This technical guide offers a predictive analysis of the solubility of this compound in a range of common organic solvents. These predictions are grounded in the principle of "like dissolves like," considering the polarity of the solute and the solvents. Additionally, this document provides detailed experimental methodologies for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility data.

Predicted Solubility Profile

The structure of this compound features a polar tertiary amide group and a less polar alkyne and pyrrolidine ring. The presence of the carbonyl group and the nitrogen atom in the amide functionality allows for dipole-dipole interactions and hydrogen bond acceptance.[1][2] Consequently, it is anticipated to be more soluble in polar organic solvents than in non-polar ones.[3] The solubility is expected to decrease as the alkyl chain length of the solvent increases and its polarity decreases.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent, similar in nature to the amide structure of the solute. | |

| Acetonitrile | Moderate to High | Polar aprotic solvent, effective for many organic compounds. | |

| Acetone | Moderate | A ketone with significant polarity, should be a good solvent. | |

| Polar Protic | Ethanol | Moderate to High | Capable of hydrogen bonding, which can interact with the amide oxygen. |

| Methanol | Moderate to High | Similar to ethanol, its high polarity should facilitate dissolution. | |

| Isopropanol | Moderate | Less polar than methanol and ethanol, potentially leading to slightly lower solubility. | |

| Non-Polar | Toluene | Low | Aromatic hydrocarbon with low polarity. |

| Hexane | Low to Insoluble | Aliphatic hydrocarbon, very non-polar. | |

| Diethyl Ether | Low to Moderate | Possesses some polarity due to the ether linkage but is predominantly non-polar. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | A versatile solvent with moderate polarity, often effective for a wide range of organic compounds. |

| Chloroform | Moderate | Similar to DCM, its polarity should allow for good solubility. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Methodology:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe the mixture at each step. Solubility is determined based on the complete dissolution of the solid.

-

The results can be categorized as:

-

Soluble: Dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe with a filter.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Exploratory Reactions of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected exploratory reactions of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a member of the versatile class of organic compounds known as ynamides. Due to a lack of specific experimental data for this exact molecule in the reviewed literature, this guide presents data and protocols for closely related ynamide analogues. These examples serve as a robust predictive framework for researchers investigating the synthetic utility of this compound.

Introduction to Ynamide Reactivity

Ynamides are alkynes substituted with a nitrogen atom that bears an electron-withdrawing group. This structural feature imparts a unique electronic bias to the carbon-carbon triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. This polarization governs the diverse reactivity of ynamides, rendering them valuable building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic scaffolds. The pyrrolidine moiety in the target compound is a common motif in many natural products and pharmaceuticals, making the exploration of its ynamide derivative particularly relevant for drug discovery.

Key Reaction Classes

The primary modes of reactivity for ynamides, and by extension this compound, can be categorized as cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Ynamides are excellent partners in various cycloaddition reactions, leading to a wide array of heterocyclic products.

The reaction of ynamides with azides is a common method for the synthesis of 1,2,3-triazoles. This transformation can be catalyzed by various transition metals, with ruthenium and rhodium complexes being particularly effective. These reactions often proceed with high regioselectivity.[1]

Table 1: Representative [3+2] Cycloaddition of Ynamides with Azides [1]

| Ynamide Substrate | Azide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-(p-tolylsulfonyl)prop-2-yn-1-amide | Benzyl azide | [RuCp*Cl]4 | Dioxane | 100 | 85 |

| N-(methylsulfonyl)prop-2-yn-1-amide | Phenyl azide | [Rh2(OAc)4] | Toluene | 80 | 92 |

| N-benzoylprop-2-yn-1-amide | 4-Methoxyphenyl azide | CuI | THF | RT | 78 |

Experimental Protocol: General Procedure for Ruthenium-Catalyzed [3+2] Cycloaddition of a Ynamide with an Azide [1]

To a solution of the ynamide (1.0 mmol) and the azide (1.2 mmol) in anhydrous dioxane (5 mL) is added [RuCp*Cl]4 (0.025 mmol). The reaction mixture is stirred under an inert atmosphere at 100 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Caption: General scheme for the [3+2] cycloaddition of a ynamide with an azide.

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Ynamides can participate in this reaction, providing access to highly functionalized, nitrogen-containing bicyclic compounds. These reactions are typically mediated by cobalt or rhodium catalysts.

Table 2: Representative Pauson-Khand Reactions of Ynamides

| Ynamide Substrate | Alkene Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-(prop-2-yn-1-yl)tosylamide | Norbornene | Co2(CO)8 | Toluene | 110 | 75 |

| N-allyl-N-(prop-2-yn-1-yl)tosylamide | (intramolecular) | [Rh(CO)2Cl]2 | DCE | 80 | 88 |

| N-(prop-2-yn-1-yl)benzamide | Ethylene (1 atm) | Fe(CO)5 | THF | 140 | 62 |

Experimental Protocol: General Procedure for the Intramolecular Pauson-Khand Reaction of an Enyne-Ynamide

A solution of the enyne-ynamide (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) is degassed with argon for 15 minutes. [Rh(CO)2Cl]2 (0.025 mmol) is then added, and the reaction mixture is stirred under a CO atmosphere (balloon) at 80 °C for 24 hours. The solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the bicyclic cyclopentenone.

Caption: Experimental workflow for the intramolecular Pauson-Khand reaction.

Nucleophilic Addition Reactions

The electrophilic nature of the α-carbon and the nucleophilic nature of the β-carbon of the ynamide alkyne allow for a range of nucleophilic addition reactions.

Thiols can add to ynamides in a regio- and stereoselective manner. The outcome of the reaction (α- or β-addition) can often be controlled by the reaction conditions.[2] Under basic conditions, a nucleophilic β-addition is often favored.[2]

Table 3: Representative Nucleophilic Addition of Thiols to Ynamides [2]

| Ynamide Substrate | Thiol Substrate | Base | Solvent | Temperature (°C) | Product (Addition) | Yield (%) |

| N-(prop-2-yn-1-yl)triflamide | Thiophenol | DBU | CH3CN | RT | β-addition | 89 |

| N-(prop-2-yn-1-yl)tosylamide | Benzyl mercaptan | NaH | THF | 0 to RT | β-addition | 75 |

| N-benzoylprop-2-yn-1-amide | Cysteine methyl ester | Et3N | MeOH | RT | β-addition | 82 |

Experimental Protocol: General Procedure for the β-Addition of a Thiol to a Ynamide [2]

To a solution of the ynamide (1.0 mmol) and the thiol (1.1 mmol) in acetonitrile (5 mL) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol). The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding β-thioenamide.

Caption: Control of regioselectivity in the addition of thiols to ynamides.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Based on the well-established reactivity of analogous ynamides, this molecule is expected to readily participate in a variety of powerful synthetic transformations, most notably cycloaddition and nucleophilic addition reactions. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to begin their exploration of this compound's synthetic potential. The development of novel synthetic routes utilizing this compound holds significant promise for the efficient construction of diverse, nitrogen-containing molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific reactivity of this compound is highly encouraged to fully unlock its synthetic utility.

References

In Silico Prediction of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, a novel compound with potential pharmacological applications. Due to the limited availability of experimental data, this document leverages established computational methodologies to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. The following sections detail the predicted data in structured tables, outline the computational protocols used for these predictions, and present visual workflows and conceptual diagrams to facilitate a deeper understanding of the in silico evaluation process. This guide serves as a foundational resource for researchers interested in the further development and investigation of this and similar molecules.

Predicted Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and pharmacokinetic properties of this compound have been predicted using validated in silico models. These parameters are critical in the early stages of drug discovery to assess the molecule's potential as a drug candidate. The data presented in the tables below were generated using a combination of QSAR-based models and property calculators.

Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 137.18 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 0.45 | |

| Water Solubility (LogS) | -1.8 | |

| pKa (most basic) | 5.2 | |

| Polar Surface Area (PSA) | 29.5 | Ų |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

Predicted ADMET Properties

The ADMET profile of a compound is a key determinant of its clinical success. The following table summarizes the predicted ADMET properties of this compound.

| ADMET Parameter | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | High | Medium |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | Medium |

| P-glycoprotein Substrate | No | High |

| Metabolism | ||

| CYP1A2 Inhibitor | No | High |

| CYP2C9 Inhibitor | No | High |

| CYP2C19 Inhibitor | No | Medium |

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | No | High |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Medium |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Medium |

| hERG Inhibition | Low Risk | Medium |

| Hepatotoxicity | Low Probability | Low |

| Skin Sensitization | Low Probability | Medium |

In Silico Prediction Methodologies

The predictions presented in this guide were generated using a standardized in silico workflow. This section details the experimental protocols for the key computational methods employed.

Physicochemical and ADMET Prediction Protocol

A combination of well-established online platforms and computational models were utilized for the prediction of physicochemical and ADMET properties.

-

Software/Web Servers: SwissADME, pkCSM, and PreADMET.

-

Input: The canonical SMILES string for this compound (O=C(N1CCCC1)C#C) was used as the input for all platforms.

-

Methodology:

-

The SMILES string was submitted to the respective web servers.

-

The servers' built-in algorithms, which are based on quantitative structure-activity relationship (QSAR) models and fragment-based contribution methods, were used to calculate the various properties.

-

The outputs from each server were cross-validated to ensure consistency and reliability of the predictions. For instance, Lipinski's rule of five was checked to evaluate drug-likeness.

-

The final predicted values represent a consensus or an average from the different models where applicable.

-

Visualizing In Silico Workflows and Relationships

To provide a clearer understanding of the processes and concepts involved in the in silico prediction of this compound's properties, the following diagrams have been generated using the Graphviz DOT language.

In Silico Prediction Workflow for this compound.

Core Components of an In Silico ADMET Profile.

Discussion and Future Directions